
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an imidazole ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy, isopropyl, and methyl groups. The compound’s distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 2-ethoxy-5-isopropyl-4-methylphenol, undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. This reaction forms the corresponding sulfonyl chloride intermediate.
Coupling with Imidazole: The sulfonyl chloride intermediate is then reacted with imidazole in the presence of a base like sodium hydride or potassium carbonate. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonyl-imidazole structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline
- (3R)-1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-3-methylpiperidine
- 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]pyrrolidine
Uniqueness
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole stands out due to its specific substitution pattern on the phenyl ring and the presence of the imidazole ring. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-20-14-8-12(4)13(11(2)3)9-15(14)21(18,19)17-7-6-16-10-17/h6-11H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJLDXZRRCQUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine](/img/structure/B345948.png)
amine](/img/structure/B345950.png)
amine](/img/structure/B345953.png)
amine](/img/structure/B345956.png)
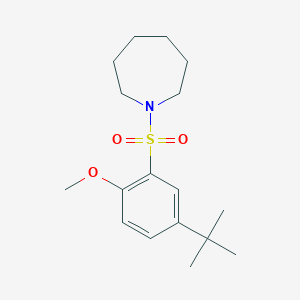
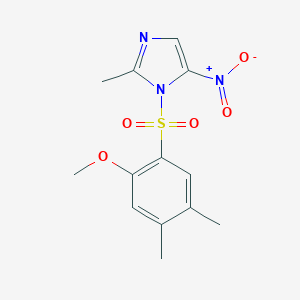
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B345979.png)
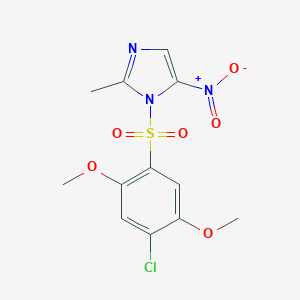
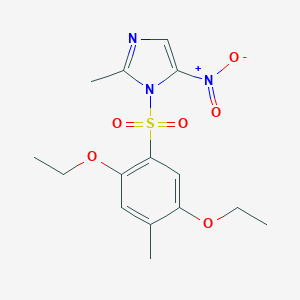
![3,4-Dichloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345997.png)
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346001.png)
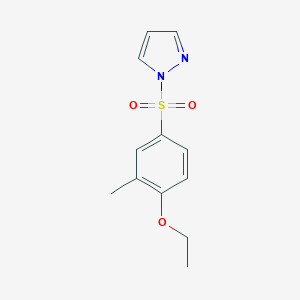

![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine](/img/structure/B346012.png)
